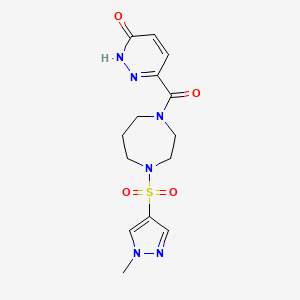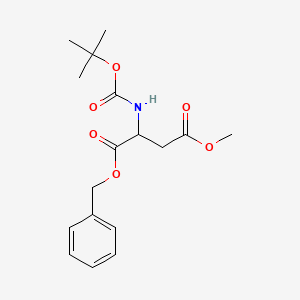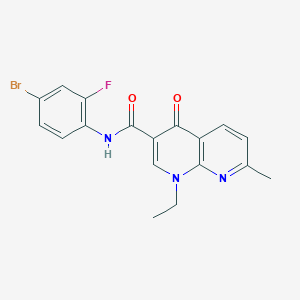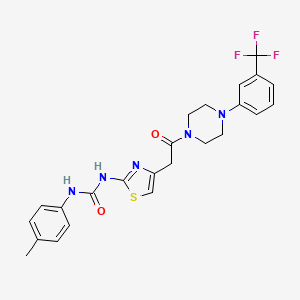![molecular formula C13H19N7O B2958196 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2034353-08-5](/img/structure/B2958196.png)
1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound was synthesized via a series of six chemical reactions, starting with the reaction between ethyl carbazate and 3-chloro-2-nitropyridine. The triazole-containing pyridazine motif was introduced via a cycloaddition reaction, and the urea moiety was introduced by reacting the intermediate with ethyl isocyanate in the presence of triethylamine.Molecular Structure Analysis
The molecular structure of such compounds can be determined using various methods such as mass spectrometry, elemental analysis, and X-ray crystallography. For instance, a similar compound was characterized using these methods.Chemical Reactions Analysis
The chemical reactions involving such compounds are often complex and involve multiple steps. For instance, the synthesis of a similar compound involved a series of six chemical reactions.Applications De Recherche Scientifique
Drug Discovery
The compound’s unique structure allows for various applications in drug discovery. The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Biology
In the field of molecular biology, the compound can be used to explore the pharmacophore space due to its sp3-hybridization . This allows for the creation of a diverse range of molecules with different biological profiles .
Synthesis of Alkaloids
Pyrrolidin-2-ones, a component of this compound, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Development of β-Amino Acids
The compound can be used in the development of unusual β-amino acids such as statin and its derivatives . These amino acids have significant biological activities and are used in various pharmaceutical applications.
Antimicrobial Activity
Derivatives of this compound exhibit diverse biological activities such as antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
The compound and its derivatives have shown anticancer activity . This opens up possibilities for its use in cancer research and treatment.
Anti-inflammatory Activity
The compound has potential anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Mécanisme D'action
Target of Action
The compound, 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (ETPU), is a member of the triazole-containing pyridazine derivatives family. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
. This interaction can lead to changes in the function of these targets, potentially leading to the observed pharmacological effects.
Biochemical Pathways
. These activities suggest that triazole compounds, and by extension ETPU, could affect multiple biochemical pathways.
Pharmacokinetics
. These studies could provide insights into the potential ADME properties of ETPU, but specific studies on ETPU would be needed for accurate information.
Propriétés
IUPAC Name |
1-ethyl-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c1-2-14-13(21)15-9-12-17-16-10-5-6-11(18-20(10)12)19-7-3-4-8-19/h5-6H,2-4,7-9H2,1H3,(H2,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGMHZQAZKCXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
![[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide](/img/structure/B2958125.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)


![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)


![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)